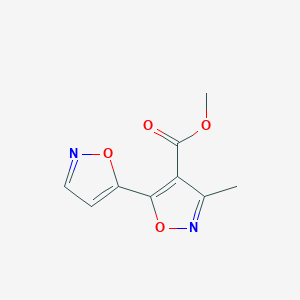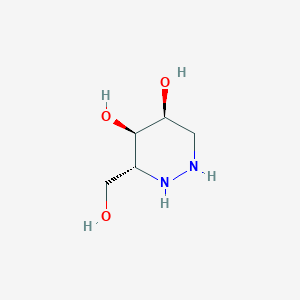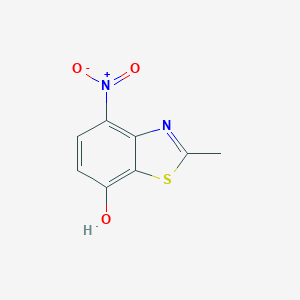![molecular formula C24H42Cl12Si6 B061851 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene CAS No. 194933-15-8](/img/structure/B61851.png)
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
説明
Synthesis Analysis
- The synthesis of hexakis((dichloromethylsilyl)ethyl)benzene, a related compound, was achieved through Friedel−Crafts alkylation of vinyldichloromethylsilane with benzene using an aluminum chloride catalyst at room temperature, yielding a 56% success rate (Cho et al., 1997).
Molecular Structure Analysis
- X-ray diffraction studies have determined the molecular structures of various derivatives, including hexakis((methylsilylethyl)benzene and hexakis((dibenzylmethylsilyl)ethyl)benzene, revealing details about their spatial arrangement and bonding (Cho et al., 1997).
Chemical Reactions and Properties
- The research on hexakis(alkylthio)benzenes, which shares a similar core structure, has shown promising selective ionophore properties for Hg2+ ions, indicating potential chemical reactivity and applications for similar compounds (Singh et al., 2008).
Physical Properties Analysis
- The physical properties of hexakis(alkylthio)benzenes, similar in structure, have shown significant promise in forming segregated dimerized stacks and exhibiting semiconducting behavior, which could imply similar physical characteristics for hexakis[2-(methyldichlorosilyl)ethyl]benzene (Lapouyade et al., 1986).
Chemical Properties Analysis
- While specific studies on the chemical properties of hexakis[2-(methyldichlorosilyl)ethyl]benzene are limited, research on related compounds such as hexakis(4-functionalized-phenyl)benzenes indicates a potential for unique interactions and formation of complex structures (Kobayashi et al., 2005).
科学的研究の応用
Synthesis and Structural Analysis : Cho et al. (1997) reported the Friedel−Crafts alkylation of vinyldichloromethylsilane to benzene, resulting in hexakis((dichloromethylsilyl)ethyl)benzene. This compound was then converted to various derivatives for X-ray diffraction studies, which are essential for understanding the molecular structures of these compounds (Cho et al., 1997).
Inclusion Compounds and Crystal Structures : Bourne et al. (1996) explored inclusion compounds of hexakis(3-hydroxy-3,3-diphenylprop-2-ynyl)benzene with several ketones and ethers. The crystal structures and thermal analysis provided insights into the kinetic parameters and mechanisms for the desolvation reactions, which are relevant for the understanding of molecular interactions in inclusion compounds (Bourne et al., 1996).
Electrochemical Behavior of Hindered Aromatic Compounds : Fabre et al. (2002) studied the electrochemical behavior of hexakis(alkylsulfonyl)benzenes. Their research focused on the conformational changes of these compounds during reduction, which is vital for understanding the redox properties of such complex molecules (Fabre et al., 2002).
Engineering of Molecular Crystals : Maly et al. (2007) worked on engineering hydrogen-bonded molecular crystals built from derivatives of hexaphenylbenzene. Their research is significant for designing crystals with predetermined properties, especially for applications in material science and nanotechnology (Maly et al., 2007).
Polyfunctional Silicon-Containing Amines : Ladilina et al. (2002) synthesized new polyfunctional silicon-containing amines from hexakis(methyldichlorosilylethyl)benzene, exploring their reactions with cobalt(ii) chloride and dicobalt octacarbonyl. This research is relevant to the development of new materials and catalysts (Ladilina et al., 2002).
作用機序
Target of Action
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene is a chemical intermediate It’s often the case that such organochlorosilanes are used in the synthesis of more complex molecules in the field of organic chemistry .
Mode of Action
The exact mode of action of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene is not well-documented. As a chemical intermediate, it likely interacts with other compounds to form new chemical structures. The specific interactions would depend on the reaction conditions and the other compounds present .
Biochemical Pathways
As a chemical intermediate, its primary role is likely in the synthesis of other compounds, rather than directly interacting with biological systems .
Pharmacokinetics
Given its use as a chemical intermediate, it’s likely that these properties would be highly dependent on the specific context in which the compound is used .
Result of Action
As a chemical intermediate, its primary effect is likely the formation of new chemical structures during synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene. Factors such as temperature, pH, and the presence of other chemicals can all impact how this compound behaves. For example, it’s noted that hydrogen chloride may be formed by reaction with water and moisture in air .
特性
IUPAC Name |
dichloro-methyl-[2-[2,3,4,5,6-pentakis[2-[dichloro(methyl)silyl]ethyl]phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRACHDWEPBOVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Cl12Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473345 | |
| Record name | [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene | |
CAS RN |
194933-15-8 | |
| Record name | [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)


![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)







